molecular formula C14H18O B2479526 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one CAS No. 303986-67-6

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one

Cat. No.: B2479526
CAS No.: 303986-67-6
M. Wt: 202.297
InChI Key: KLVWQSMZRMJYMK-UHFFFAOYSA-N
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Description

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one (CAS 303986-67-6) is a high-purity organic compound with a molecular formula of C14H18O and a molecular weight of 202.30 g/mol, supplied for advanced research applications . This ketone features a cyclopropyl ring adjacent to the carbonyl group and a 4-isopropylphenyl substituent, a structural motif of significant interest in medicinal chemistry. Researchers are particularly interested in this scaffold for the development of novel synthetic agonists targeting the orphan receptor GPR88, a Gαi/o-coupled GPCR that is a promising drug target for psychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and alcohol use disorder . The distinct molecular architecture, including the strained cyclopropyl ring, serves as a critical conformational control element, influencing how essential pharmacophores are presented for target recognition and engagement in structure-activity relationship (SAR) studies . This product is intended for use in chemical synthesis, neuroscience research, and pharmaceutical development exclusively in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-9(2)11-4-6-12(7-5-11)14-8-13(14)10(3)15/h4-7,9,13-14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVWQSMZRMJYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies for Core Structure Formation

The cyclopropane ring is a critical structural element, often synthesized via [2+1] cycloaddition reactions. Two predominant methods are employed:

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one, the substrate is 4-isopropylstyrene.

Procedure :

  • Substrate Preparation : 4-Isopropylstyrene is synthesized via a Wittig reaction between 4-isopropylbenzaldehyde and ethylidenetriphenylphosphorane.
  • Cyclopropanation :
    • A mixture of 4-isopropylstyrene (10 mmol), CH$$2$$I$$2$$ (12 mmol), and activated Zn-Cu (15 mmol) in anhydrous ether is refluxed for 12 hours.
    • The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) to yield 2-(4-isopropylphenyl)cyclopropane.

Yield : 68–72%.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts, such as Rh$$2$$(OAc)$$4$$, enable cyclopropanation of alkenes with diazo compounds. For example, ethyl diazoacetate reacts with 4-isopropylstyrene to form the cyclopropane ester, which is hydrolyzed and decarboxylated to the ketone.

Procedure :

  • Diazo Reaction : 4-Isopropylstyrene (10 mmol) and ethyl diazoacetate (12 mmol) are stirred with Rh$$2$$(OAc)$$4$$ (0.1 mol%) in dichloromethane at 25°C for 6 hours.
  • Hydrolysis : The ester intermediate is treated with NaOH (2M) and heated to 80°C for 4 hours.
  • Decarboxylation : The resulting acid is heated with CuO (200°C, 2 hours) to yield the ketone.

Yield : 55–60%.

Functionalization of the Cyclopropane Ring

Introduction of the Acetyl Group

The acetyl moiety is introduced via Friedel-Crafts acylation or Grignard reactions.

Friedel-Crafts Acylation

Procedure :

  • Substrate Activation : 2-(4-Isopropylphenyl)cyclopropane (5 mmol) is dissolved in anhydrous AlCl$$_3$$ (15 mmol) and dichloromethane.
  • Acylation : Acetyl chloride (6 mmol) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.
  • Workup : The mixture is quenched with ice-water, extracted with DCM, and purified via chromatography.

Yield : 50–55%.

Grignard Reaction

Procedure :

  • Organomagnesium Formation : Methylmagnesium bromide (10 mmol) is prepared in dry THF under nitrogen.
  • Ketone Synthesis : The cyclopropane bromide (5 mmol) is added at −78°C, followed by warming to 25°C over 2 hours.
  • Oxidation : The secondary alcohol intermediate is oxidized with PCC (5 mmol) in DCM to yield the ketone.

Yield : 65–70%.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between a cyclopropane boronic ester and 4-isopropylbromobenzene constructs the biphenyl cyclopropane framework.

Procedure :

  • Boronic Ester Preparation : Cyclopropane boronic ester is synthesized via hydroboration of cyclopropene.
  • Coupling : The boronic ester (5 mmol), 4-isopropylbromobenzene (5 mmol), Pd(PPh$$3$$)$$4$$ (0.05 mmol), and K$$2$$CO$$3$$ (15 mmol) in dioxane/water (10:1) are heated at 80°C for 12 hours.
  • Oxidation : The methyl group is oxidized to a ketone using KMnO$$_4$$ in acidic conditions.

Yield : 60–65%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Simmons-Smith 68–72 ≥95 High regioselectivity Requires stoichiometric Zn-Cu
Rh-Catalyzed 55–60 ≥90 Mild conditions Costly catalysts
Friedel-Crafts 50–55 ≥85 Single-step acylation Acid-sensitive substrates
Suzuki Coupling 60–65 ≥92 Modular aryl group introduction Multi-step oxidation required

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Simmons-Smith Reaction : Ether or THF solvents at reflux (40–60°C) maximize yield.
  • Grignard Reactions : 2-Methyltetrahydrofuran enhances reactivity at −78°C.

Catalytic Systems

  • Rhodium Catalysts : Rh$$2$$(esp)$$2$$ improves enantioselectivity in asymmetric cyclopropanation (up to 90% ee).
  • Palladium Catalysts : Pd(dba)$$_2$$ with SPhos ligand increases Suzuki coupling efficiency (TON > 500).

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl ring and ketone group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and properties of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features References
1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one 303986-67-6 C₁₄H₁₈O 202.29 Not reported Cyclopropyl, para-isopropyl phenyl
1-(4-chlorophenyl)-2-cyclopropylpropan-1-one 123989-29-7 C₁₂H₁₃ClO 208.68 Not reported Cyclopropyl, para-chlorophenyl
1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one Not provided C₁₉H₂₁FO 284.37 Not reported tert-Butyl, 4-fluorophenyl
1-(4-chlorophenyl)-2-morpholinoethan-1-one Not provided C₁₂H₁₄ClNO₂ 247.70 Not reported Morpholino, para-chlorophenyl
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Not provided C₁₁H₁₁ClO₂S 242.72 137.3–138.5 Chloromethyl, sulfoximide group
1-(4-((1S,2S)-2-(2-methylprop-1-en-1-yl)-2-(dioxaborolane)cyclopropyl)phenyl)ethan-1-one (56) Not provided C₂₀H₂₇BO₃ 338.25 95–96 Cyclopropyl, dioxaborolane, diastereoselectivity >20:1

Key Observations:

  • In contrast, the para-isopropyl group in the target compound is electron-donating, which may reduce ketone reactivity but improve solubility in nonpolar solvents . Steric Bulk: The tert-butyl group in 1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one introduces significant steric hindrance, which could impede reactions requiring access to the ketone carbonyl . The cyclopropane ring in the target compound also contributes to steric effects, though its strain energy may enhance reactivity in ring-opening reactions .
  • Physical Properties: Melting points vary widely. For example, compound 1f (137.3–138.5°C) has a higher melting point than compound 56 (95–96°C), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions from the sulfoximide group) and crystallinity .
  • Synthetic Methods: Compound 1f was synthesized via ruthenium-catalyzed reactions and characterized using NMR and DFT studies . Compound 56 was prepared with high diastereoselectivity (dr >20:1), suggesting advanced stereochemical control in cyclopropanation or boron-containing substituent installation .

Reactivity and Computational Insights

  • DFT Studies: The use of density-functional theory (DFT) in –2 and 4 highlights its role in predicting electronic properties and reaction mechanisms. For instance, DFT calculations on compound 1f provided insights into its catalytic cycle and transition states . Similar approaches could elucidate the target compound’s reactivity, particularly the influence of the cyclopropane ring on conjugation and stability.
  • Diastereoselectivity: Compound 56 demonstrates the importance of stereochemical control in cyclopropane synthesis, a consideration relevant to the target compound if chiral centers or strained ring systems are involved .

Functional Group Variations

  • Sulfoximide vs. Boronates: Compound 1f contains a sulfoximide group, which may participate in hydrogen bonding or act a directing group in catalysis, whereas compound 56 incorporates a dioxaborolane moiety, useful in Suzuki-Miyaura cross-couplings . The target compound lacks these functional groups, limiting its utility in such reactions but simplifying its synthesis.

Biological Activity

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one, also known as a cyclopropyl ketone derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C14H18O, is characterized by a cyclopropyl ring and an isopropyl-substituted phenyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Basic Information

PropertyValue
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
CAS Number303986-67-6

Structural Characteristics

The structure of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one features a cyclopropyl ring attached to an ethyl ketone moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyclopropyl ring and the ketone functional group allows for potential modulation of enzyme activities and receptor interactions. Although specific targets remain to be fully elucidated, preliminary studies suggest possible inhibitory effects on certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent investigations have indicated that 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been explored for its anticancer activities. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Further research is required to confirm these findings and determine the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In another investigation, the compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 to 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
1-{2-[4-(methyl)phenyl]cyclopropyl}ethan-1-oneC13H16OLower antimicrobial activity
1-{2-[4-(ethyl)phenyl]cyclopropyl}ethan-1-oneC14H18OSimilar anticancer properties

This comparison highlights that the presence of the isopropyl group in the target compound may enhance its biological activity compared to analogs.

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